molecular formula C16H22N4O2S B2694816 Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate CAS No. 2320464-21-7

Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate

Cat. No. B2694816
CAS RN: 2320464-21-7
M. Wt: 334.44
InChI Key: FKZUGEONYKNIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate, commonly referred to as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, which are a type of white blood cell that produce antibodies. Inhibiting BTK has been shown to be an effective treatment for various B cell-related diseases, including certain types of cancer and autoimmune disorders.

Mechanism of Action

TAK-659 inhibits Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate, which is an enzyme that plays a crucial role in the signaling pathways of B cells. By inhibiting this compound, TAK-659 prevents the activation of B cells and the production of antibodies. This mechanism of action has been shown to be effective in the treatment of various B cell-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on B cell signaling and function. In preclinical studies, TAK-659 has been shown to inhibit B cell activation and proliferation, as well as reduce the production of antibodies. In clinical trials, TAK-659 has been shown to be well-tolerated and effective in treating B cell-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate, which makes it a useful tool for studying B cell signaling pathways. However, TAK-659 is a small molecule inhibitor and may have off-target effects on other enzymes or signaling pathways. Additionally, the synthesis of TAK-659 is complex and may be difficult for some labs to replicate.

Future Directions

There are several potential future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659 and other drugs that target B cell-related pathways. Another area of interest is the use of TAK-659 in the treatment of other autoimmune disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects.

Synthesis Methods

The synthesis of TAK-659 involves multiple steps and has been described in detail in scientific publications. The process involves the use of various reagents and catalysts, as well as purification steps to obtain the final product. The synthesis of TAK-659 is complex and requires expertise in organic chemistry.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of various B cell-related diseases. In particular, TAK-659 has shown promise as a treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B cell malignancies. TAK-659 has also been studied in the context of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-16(2,3)22-15(21)18-11-6-9-20(10-7-11)14-19-12-5-4-8-17-13(12)23-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUGEONYKNIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.